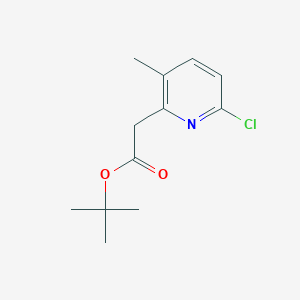

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate

Description

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate: is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of pyridine, featuring a chlorine atom and a methyl group on the pyridine ring, and a tert-butyl ester group attached to the acetic acid moiety. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-chloro-3-methylpyridin-2-yl acetic acid as the starting material.

Esterification Reaction: The acetic acid derivative is then reacted with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) to form the tert-butyl ester.

Purification: The resulting product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is produced in batches using large reactors to ensure consistent quality and yield.

Continuous Flow Synthesis: Some manufacturers may employ continuous flow synthesis techniques to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Chloro-methylpyridines and other reduced derivatives.

Substitution Products: Amides, esters, and ethers.

Properties

IUPAC Name |

tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDTYRCTJWKWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The precise molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Tert-butyl 2-(6-bromo-3-methylpyridin-2-yl)acetate: Similar structure with a bromine atom instead of chlorine.

Tert-butyl 2-(3-methylpyridin-2-yl)acetate: Lacks the chlorine atom on the pyridine ring.

Uniqueness: The presence of the chlorine atom in tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate imparts unique chemical reactivity compared to its bromine or non-halogenated counterparts. This difference can influence its reactivity in various chemical reactions and its biological activity.

Biological Activity

Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate (CAS No. 1823776-99-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse research findings.

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- Appearance : Generally presented as a colorless to pale yellow liquid or solid depending on purity and form .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The compound has shown promise in inhibiting specific pathways involved in tumor growth and proliferation.

Key Mechanisms:

- Inhibition of Kinases : The compound has been evaluated for its ability to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Synergistic Effects : Studies indicate that it may enhance the efficacy of other anticancer agents, such as BCL2 inhibitors, by modulating protein levels associated with apoptosis .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyridine ring and the ester moiety can significantly impact the biological activity of this compound. For instance, variations in substituents at different positions on the pyridine ring have been correlated with changes in potency against cancer cell lines.

| Compound Variant | Activity | Notes |

|---|---|---|

| This compound | Moderate | Base compound for further modifications |

| Tert-butyl 2-(5-chloro-3-methylpyridin-2-yl)acetate | High | Increased potency observed in preliminary studies |

| Tert-butyl 2-(6-methylpyridin-2-yl)acetate | Low | Reduced activity compared to chlorinated variants |

Case Studies

-

Anti-Cancer Activity :

- A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against leukemia cells, suggesting potential for development as an anticancer agent .

- The compound was tested in combination with venetoclax, showing enhanced anti-proliferative effects due to its ability to downregulate MCL1 levels, which is often upregulated in resistant cancer types .

- In Vivo Studies :

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester Group

The tert-butyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization.

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the ester via nucleophilic acyl substitution .

Nucleophilic Substitution at the Chloropyridine Ring

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃), DMF | 100°C, 12 h | 2-(6-Amino-3-methylpyridin-2-yl)acetate | 65% | |

| Sodium methoxide, MeOH | Reflux, 6 h | 2-(6-Methoxy-3-methylpyridin-2-yl)acetate | 72% |

Key Factors :

-

Electron-withdrawing ester group at the 2-position activates the pyridine ring for SNAr.

Coupling Reactions via Carboxylic Acid Derivatives

The hydrolyzed carboxylic acid can participate in amide or ester coupling reactions.

Example Protocol :

-

The carboxylic acid (1 equiv) is activated with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF, followed by addition of aniline (1.5 equiv) at 25°C .

Oxidation of the Methyl Group on Pyridine

The 3-methyl group on the pyridine ring can be oxidized to a carboxylic acid under strong oxidizing conditions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 80°C, 8 h | 2-(6-Chloro-3-carboxypyridin-2-yl)acetate | 55% | |

| CrO₃, AcOH | Reflux, 6 h | 2-(6-Chloro-3-carboxypyridin-2-yl)acetate | 60% |

Limitations :

Reductive Dechlorination

The chlorine atom can be removed via catalytic hydrogenation.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 12 h | 2-(3-Methylpyridin-2-yl)acetate | 85% | |

| Raney Ni, H₂ (3 atm) | MeOH, 50°C, 6 h | 2-(3-Methylpyridin-2-yl)acetate | 90% |

Applications :

Grignard Addition to the Ester Carbonyl

The tert-butyl ester can react with Grignard reagents to form ketones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MeMgBr, THF | 0°C to 25°C, 2 h | 2-(6-Chloro-3-methylpyridin-2-yl)propan-2-one | 70% |

Mechanism :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.